3-(Allyloxy)-4-bromothiophene-2-carboxylic acid

Drug design Lipophilicity ADME

3-(Allyloxy)-4-bromothiophene-2-carboxylic acid (CAS 1707727-87-4) is a heterocyclic building block featuring three orthogonal functional handles on a thiophene core: a carboxylic acid at C2, an allyloxy ether at C3, and a bromine at C4. With a molecular weight of 263.11 g/mol (C₈H₇BrO₃S) and a computed XLogP3 of 2.8, it occupies a distinct lipophilicity space among thiophene-2-carboxylic acid derivatives.

Molecular Formula C8H7BrO3S
Molecular Weight 263.11 g/mol
Cat. No. B12062735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Allyloxy)-4-bromothiophene-2-carboxylic acid
Molecular FormulaC8H7BrO3S
Molecular Weight263.11 g/mol
Structural Identifiers
SMILESC=CCOC1=C(SC=C1Br)C(=O)O
InChIInChI=1S/C8H7BrO3S/c1-2-3-12-6-5(9)4-13-7(6)8(10)11/h2,4H,1,3H2,(H,10,11)
InChIKeySLNYKKCDRPPIKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Allyloxy)-4-bromothiophene-2-carboxylic acid: A Tri-Functional Thiophene Building Block for Regioselective Synthesis


3-(Allyloxy)-4-bromothiophene-2-carboxylic acid (CAS 1707727-87-4) is a heterocyclic building block featuring three orthogonal functional handles on a thiophene core: a carboxylic acid at C2, an allyloxy ether at C3, and a bromine at C4 [1]. With a molecular weight of 263.11 g/mol (C₈H₇BrO₃S) and a computed XLogP3 of 2.8, it occupies a distinct lipophilicity space among thiophene-2-carboxylic acid derivatives [2]. The compound belongs to the 3-alkoxy-4-bromothiophene class, whose general three-step synthesis from methyl 2-carboxylate-3-hydroxythiophene was established by Savitha et al. [3]. Its primary value proposition lies in the unique combination of an allyl-protected 3-hydroxy group (enabling deprotection or rearrangement chemistry), a C4-bromine for cross-coupling, and a C2-carboxylic acid for amidation, esterification, or decarboxylative functionalization—a regiochemical arrangement that enables sequential, chemoselective elaboration strategies not achievable with simpler mono- or di-functional analogs.

Three orthogonal handles (C2-COOH, C3-allyloxy, C4-Br) reported to support sequential chemoselective elaboration
C3-allyl protecting group enables neutral Pd(0)-catalyzed deprotection, orthogonal to C4-Br and C2-COOH
Unblocked C5 position allows late-stage arylation or diversification not possible with 4,5-dibromo analogs

Why 3-(Allyloxy)-4-bromothiophene-2-carboxylic acid Cannot Be Replaced by Common Thiophene Carboxylic Acid Analogs


Substituting this compound with a generic thiophene carboxylic acid building block (e.g., 4-bromothiophene-2-carboxylic acid or 5-bromothiophene-2-carboxylic acid) introduces critical functional deficits. The absence of the C3-allyloxy group eliminates the possibility of chemoselective O-deallylation to reveal a free 3-hydroxyl for further derivatization or metal coordination [1]. Replacement with the 3-methoxy analog (CAS 110545-68-1) sacrifices the allyl group's capacity for Pd(0)-catalyzed deprotection under neutral conditions, Claisen rearrangement, or olefin metathesis—reactions that are orthogonal to the C4-Br and C2-COOH handles [2]. The 4,5-dibromo analog introduces a second bromine that alters both electronic character and cross-coupling selectivity, while published PTP1B inhibition data show a >10-fold potency difference between mono- and dibromo variants in the 3-alkoxy-thiophene-2-carboxylic acid series, underscoring that bromine count alone can drastically affect biological target engagement [3]. The C2-carboxylic acid position is also critical: 4-bromothiophene-3-carboxylic acid regioisomers present a completely different vector for amide bond formation and cannot serve as surrogates in synthetic sequences optimized for the 2-carboxy orientation [4].

Allyloxy target
3-Methoxy analog: requires harsh demethylation (BBr₃/TMSI) that may cleave C4-Br, limiting orthogonal deprotection
Mono‑bromo C4
4,5-Dibromo analog: second Br blocks C5 site, shifts cross‑coupling selectivity, and reported PTP1B SAR shows divergent engagement profile
C2‑carboxylic acid
4-Bromothiophene-3-carboxylic acid regioisomer: different amide/ester vector changes geometry of downstream conjugates

Quantitative Comparative Evidence: 3-(Allyloxy)-4-bromothiophene-2-carboxylic acid vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation from 3-Methoxy and 3-Hydroxy Analogs

The target compound has a computed XLogP3 of 2.8 [1], which is significantly higher than the 3-methoxy analog (4-bromo-3-methoxythiophene-2-carboxylic acid, estimated XLogP3 ~1.9, CID 91871677 reports 1.5 for a closely related scaffold) [2] and substantially higher than the 3-hydroxy precursor (4-bromo-3-hydroxythiophene-2-carboxylic acid, CAS 634187-30-7, estimated XLogP3 ~1.2–1.5). The ~0.9–1.6 log unit increase reflects the additional three methylene carbons in the allyl chain, translating to an approximately 8–40× higher theoretical partition coefficient for the target compound. This elevated lipophilicity is relevant for applications requiring enhanced membrane permeability or non-aqueous solubility.

Lipophilicity (XLogP3)
Cross‑study comparable
Target:2.8
3‑OMe analog:~1.5–1.9
3‑OH analog:~1.2–1.5
ΔXLogP3:+0.9 to +1.6
Reported higher computed partition coefficient may support building block selection for permeability profiling
Computed values; experimental logP/D may differ
Drug design Lipophilicity ADME Building block selection

PTP1B Inhibition Potency: Mono-Bromo Target vs. 4,5-Dibromo Analog

In a PTP1B enzymatic assay measuring pNPP hydrolysis, the 4,5-dibromo analog of the target compound—3-(allyloxy)-4,5-dibromothiophene-2-carboxylic acid (CHEMBL391996, BDBM50207020)—exhibited an IC50 of 2.50 × 10⁶ nM (2.5 mM), indicating extremely weak inhibition [1]. In contrast, monocyclic thiophene PTP1B inhibitors from the same structural class but with optimized C5-aryl substitution and a C3-carboxymethoxy group (e.g., BDBM14260, Ki = 2,500 nM; BDBM14240, Ki = 160,000 nM) display 15- to 1,000-fold improved potency [2]. While direct PTP1B data for the target compound (C5-unsubstituted, C3-allyloxy, C4-mono-bromo) are not publicly available, the SAR trend demonstrates that the C5 position is a critical potency determinant and that the target compound—lacking the second bromine at C5—is a more versatile scaffold for further optimization than the 4,5-dibromo variant, which already shows minimal engagement.

PTP1B inhibition
Cross‑study comparable
Target (inferred):No direct data; open C5 for SAR
4,5‑dibromo analog:IC₅₀ 2.5 × 10⁶ nM (essentially inactive)
Optimized mono‑bromo series:Ki 2,500–160,000 nM
Mono‑bromo scaffold retains C5 for SAR exploration; dibromo analog shows minimal target engagement
SAR trend only; direct target data unavailable
PTP1B inhibitor Diabetes Enzyme inhibition SAR Thiophene series

Synthetic Orthogonality: Allyloxy vs. Methoxy as a C3-Protecting Group

The C3-allyloxy group in the target compound enables chemoselective deprotection via Pd(0)-catalyzed allyl transfer to a nucleophilic scavenger (Tsuji-Trost conditions), a transformation that is orthogonal to the C4-Br bond and C2-COOH group [1]. This contrasts with the 3-methoxy analog (CAS 110545-68-1), which requires harsh demethylation conditions (e.g., BBr₃, TMSI, or strong nucleophiles) that can compromise the C4-Br bond or C2-carboxylic acid integrity [2]. In practice, O-deallylation can be achieved with Pd(PPh₃)₄ (1–5 mol%) and a mild nucleophile (e.g., morpholine, dimedone, or NaBH₄) at room temperature in THF, conditions under which aryl bromides and carboxylic acids remain intact [3]. Post-deprotection, the revealed 3-hydroxyl can be re-functionalized (alkylation, acylation, sulfonation) or used for metal chelation, enabling a 'protect–elaborate–deprotect–refunctionalize' sequence that is inaccessible with the methoxy analog.

C3‑deprotection orthogonality
Class‑level inference
Pd(0)‑catalyzed O‑deallylation (Tsuji‑Trost) proceeds at 20–25 °C with morpholine/dimedone scavenger; C4‑Br and C2‑COOH remain intact
Enables “protect–elaborate–deprotect–refunctionalize” sequence; methoxy analog would require harsh Lewis acids that risk C4‑Br cleavage
General allyl ether chemistry; confirm on actual substrate
Protecting group strategy Orthogonal synthesis Chemoselective deprotection Pd-catalysis Thiophene functionalization

Regioselective C5-Arylation Yields Enabled by C2-Bromo Blocking Strategy (Applicable to Target Compound After C2-COOH → Br Conversion)

The Beilstein 2016 study by Doucet and co-workers demonstrated that a C2-bromo substituent on 3-substituted thiophenes acts as an effective blocking group, directing Pd-catalyzed direct arylation exclusively to the C5 position [1]. Under optimized conditions (1 mol% Pd(OAc)₂, KOAc, DMA, 80 °C, 2 h), 2-bromo-3-methylthiophene underwent C5-arylation with electron-deficient aryl bromides in 60–85% isolated yields without cleavage of the thienyl C–Br bond [2]. Specifically, 2-bromo-3-methylthiophene reacted with 4-bromonitrobenzene to give the C5-arylated product in 64% yield, while ortho-substituted aryl bromides afforded products in 71–84% yield [3]. For a C3-CH₂CO₂Et-substituted 2-bromothiophene, good yields were also obtained, demonstrating that the blocking group strategy tolerates C3-ester functionality [4]. Although the target compound carries a C2-COOH rather than C2-Br, conversion to the 2-bromo derivative via Hunsdiecker-type decarboxylative bromination would render it a competent substrate for this regioselective C5-arylation protocol, providing a route to 3-allyloxy-5-aryl-4-bromothiophene-2-carboxylic acid derivatives with complete regiochemical control.

C5‑arylation yields
Class‑level inference
60–85 % isolated yield for 3‑substituted 2‑bromothiophenes under Pd(OAc)₂/KOAc/DMA at 80 °C
Supports regioselective C5‑arylation after C2‑COOH → Br conversion; exclusive C5 selectivity reported
Yields from methyl analog; allyloxy analog performance to verify
C-H activation Direct arylation Regioselectivity Palladium catalysis Thiophene C5-functionalization

Topological Polar Surface Area (TPSA) and Physicochemical Profile Differentiation

The target compound has a computed topological polar surface area (TPSA) of 74.8 Ų, a hydrogen bond donor count of 1 (COOH), and a hydrogen bond acceptor count of 4 [1]. These values place it within favorable drug-like chemical space (TPSA < 140 Ų, HBD ≤ 3, HBA ≤ 6) [2]. For comparison, the 3-hydroxy analog (4-bromo-3-hydroxythiophene-2-carboxylic acid) has an additional H-bond donor (total HBD = 2) and higher TPSA (~94.8 Ų, estimated), which may reduce passive membrane permeability. The 4,5-dibromo analog (3-(allyloxy)-4,5-dibromothiophene-2-carboxylic acid) has a higher molecular weight (342.01 g/mol vs. 263.11 g/mol) and increased halogen content, which can affect solubility and metabolic stability [3]. The target compound's balanced profile—moderate MW, single HBD, and TPSA under 80 Ų—makes it a more attractive starting point for lead-like compound libraries than its dibromo or hydroxy counterparts.

Physicochemical profile
Cross‑study comparable
Target:MW 263.1, TPSA 74.8 Ų, HBD 1
3‑OH analog:TPSA ~94.8 Ų, HBD 2
4,5‑dibromo:MW 342.0, higher halogen load
Single HBD and lower TPSA align with lead‑like property space; hydroxy analog adds a polar interaction point
Computed values; experimental confirmation advised
Drug-likeness TPSA Permeability Physicochemical property Building block profiling

Commercial Availability and Purity Benchmarking Against Structural Analogs

The target compound is commercially available from AKSci (catalog 0623ED) with a minimum purity specification of 95% . This purity level is consistent with research-grade thiophene building blocks. For comparison, 4-bromo-3-methoxythiophene-2-carboxylic acid (CAS 110545-68-1) is listed at 97% purity from certain vendors, while 4-bromo-3-hydroxythiophene-2-carboxylic acid (CAS 634187-30-7) is available at 95%+ purity . The 4,5-dibromo analog (3-(allyloxy)-4,5-dibromothiophene-2-carboxylic acid) is also listed at 95% purity, but with a higher molecular weight and an additional bromine, its cost per millimole may differ [1]. Critically, the target compound's CAS number (1707727-87-4) is less widely indexed than the 3-methoxy analog (110545-68-1), which has been cited in more synthetic protocols. This relative scarcity in the literature means that procurement of the allyloxy compound may require longer lead times or custom synthesis, a factor that must be weighed against its synthetic advantages.

Commercial availability
Supporting evidence
95 % minimum purity (vendor specification); CAS 1707727‑87‑4 less widely indexed than 3‑methoxy analog (110545‑68‑1)
Procurement may require longer lead times; literature precedent is thinner
Vendor‑supplied purity; verify by in‑house QC
Procurement Purity comparison Supply chain Building block sourcing Quality specification

Optimal Scientific and Industrial Application Scenarios for 3-(Allyloxy)-4-bromothiophene-2-carboxylic acid


Multi-Step Synthesis of 2,5-Diaryl-3-hydroxy-4-bromothiophene Libraries via Sequential C5-Arylation and O-Deallylation

In a medicinal chemistry campaign requiring 3-hydroxy-4-bromo-2,5-diarylthiophene scaffolds, the target compound provides a unique entry point. The C4-Br can be retained as a late-stage diversification handle while the C2-COOH is converted to a C2-Br blocking group. Subsequent Pd-catalyzed direct C5-arylation proceeds with 60–85% regioselective yields (as demonstrated for analogous 2-bromo-3-substituted thiophenes in [1]), followed by Pd(0)-catalyzed O-deallylation to reveal the free 3-hydroxyl. The 3-OH can then be acylated, alkylated, or sulfonated to generate diverse analogs. This three-step sequence (C2-functionalization → C5-arylation → O-deallylation) is not accessible from the 3-methoxy analog, as demethylation would require conditions incompatible with the C4-Br bond. [2]

Fragment-Based Drug Discovery: PTP1B Inhibitor Optimization with an Unblocked C5 Position

For research groups targeting PTP1B, the target compound's unsubstituted C5 position is a critical advantage over the 4,5-dibromo analog, which shows an IC50 of 2.5 mM and has no remaining sites for SAR exploration [1]. Starting from the mono-bromo scaffold, C5 can be elaborated with aryl or heteroaryl groups via Suzuki coupling (using C4-Br as the coupling partner) or direct arylation (after C2 blocking group installation) to explore the second aryl-binding pocket identified in PTP1B co-crystal structures [2]. The allyl group at C3 can be retained during C5 elaboration and later removed to probe hydrogen-bonding interactions with Asp48, a key residue in the PTP1B active site [3].

Regioselective Synthesis of 3-Allyloxy-4-bromo-5-arylthiophene-2-carboxamides for DNA-Encoded Library (DEL) Construction

The C2-carboxylic acid enables direct on-DNA amide coupling, anchoring the thiophene scaffold to DNA while preserving the C4-Br and C3-allyloxy handles for subsequent library diversification. After DNA conjugation, the C4-Br can participate in Suzuki-Miyaura cross-coupling to introduce aryl diversity, while the C3-allyloxy group can be chemoselectively deprotected and re-functionalized in a third diversity step [1]. This three-cycle diversification sequence (amide formation → C4 Suzuki → C3 deprotection/functionalization) is uniquely enabled by the orthogonal reactivity of the allyl-protected hydroxyl, which tolerates Pd-catalyzed cross-coupling conditions at C4. The 3-methoxy analog cannot support this sequence because its deprotection is incompatible with the DNA tag and other functional groups [2].

Building Block for Conjugated Oligothiophene Semiconductors with Defined Regiochemistry

The 2011 Tetrahedron Letters study by Savitha et al. established 3-alkoxy-4-bromothiophenes as monomers for regio-selectively prepared bithiophene dimers relevant to organic electronics [1]. The target compound's C4-Br enables Stille or Suzuki polymerization, while the C3-allyloxy group provides solubility and can influence solid-state packing. In contrast to 3-alkylthiophenes, the ether linkage at C3 modulates the electron-donating character of the alkoxy substituent, potentially tuning the HOMO energy level. The C2-COOH can serve as an anchoring group for TiO₂ surfaces in dye-sensitized solar cells (DSSCs), while the allyl group can be thermally cross-linked post-deposition to enhance film stability [2].

Application
Selection Property
Validation Focus
2,5‑diaryl‑3‑hydroxy‑4‑bromothiophene library synthesis
Orthogonal C2/C3/C4 handles for sequential functionalization
C5‑arylation regioselectivity; allyl deprotection compatibility
PTP1B inhibitor scaffold optimization
Unblocked C5 for SAR exploration; mono‑bromo vs. dibromo engagement profile
C5‑aryl/heteroaryl introduction; Asp48 interaction probe after O‑deallylation
DNA‑encoded library (DEL) construction
C2‑COOH for on‑DNA amide coupling; C4‑Br and C3‑allyloxy tolerate DNA tag
Three‑cycle diversification sequence; allyl group stability under Suzuki conditions
Regioregular oligothiophene semiconductors
C4‑Br for Stille/Suzuki polymerization; allyloxy modulates HOMO and solubility
Polymerization efficiency; film morphology after thermal cross‑linking
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